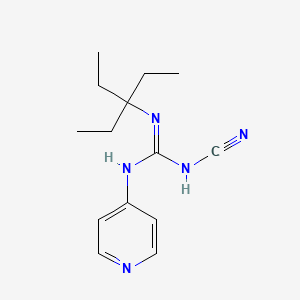
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- is a synthetic organic compound that belongs to the guanidine family. Guanidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of cyanamide with amines under specific conditions. For this compound, a possible synthetic route could involve the reaction of 2-cyano-1-(1,1-diethylpropyl)amine with 4-pyridyl isocyanate. The reaction conditions may include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale chemical reactions in controlled environments. The specific methods for this compound would depend on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine derivatives can undergo various chemical reactions, including:
Oxidation: Guanidine compounds can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidine derivatives into amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the guanidine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Guanidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of guanidine derivatives often involves interactions with biological molecules such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor function by binding to specific sites on the target molecules. The molecular targets and pathways involved depend on the specific structure of the guanidine derivative.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine hydrochloride: A common guanidine derivative used in protein denaturation and as a chaotropic agent.
Aminoguanidine: Known for its potential as an inhibitor of advanced glycation end-products (AGEs) formation.
Methylguanidine: Studied for its role in various biochemical processes.
Uniqueness
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other guanidine derivatives. Its unique combination of functional groups can result in specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
60560-35-2 |
|---|---|
Fórmula molecular |
C14H21N5 |
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
1-cyano-2-(3-ethylpentan-3-yl)-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C14H21N5/c1-4-14(5-2,6-3)19-13(17-11-15)18-12-7-9-16-10-8-12/h7-10H,4-6H2,1-3H3,(H2,16,17,18,19) |
Clave InChI |
ZQUFJXPVWXIVIH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)N=C(NC#N)NC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















